K284-6111

Description

BenchChem offers high-quality K284-6111 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about K284-6111 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

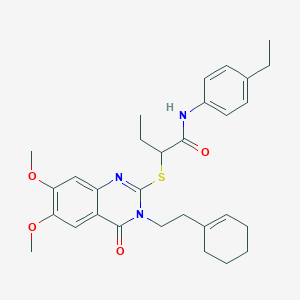

2-[3-[2-(cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxoquinazolin-2-yl]sulfanyl-N-(4-ethylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N3O4S/c1-5-20-12-14-22(15-13-20)31-28(34)27(6-2)38-30-32-24-19-26(37-4)25(36-3)18-23(24)29(35)33(30)17-16-21-10-8-7-9-11-21/h10,12-15,18-19,27H,5-9,11,16-17H2,1-4H3,(H,31,34) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKHSHNIKAKCRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC3=CC(=C(C=C3C(=O)N2CCC4=CCCCC4)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of K284-6111: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

K284-6111 is a potent, orally active small molecule inhibitor of Chitinase-3-like-1 (CHI3L1), a protein implicated in the pathogenesis of various inflammatory diseases, including neurodegenerative disorders and atopic dermatitis.[1][2][3] This technical guide delineates the mechanism of action of K284-6111, focusing on its role in modulating key inflammatory signaling pathways. It provides a comprehensive overview of its effects on cellular and animal models, supported by quantitative data and detailed experimental protocols. The guide also includes visual representations of the signaling cascades and experimental workflows to facilitate a deeper understanding of its therapeutic potential.

Introduction

Chitinase-3-like-1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein associated with inflammation, tissue remodeling, and cellular proliferation. Elevated levels of CHI3L1 have been observed in the plasma and cerebrospinal fluid of patients with Alzheimer's disease (AD) and are correlated with the severity of atopic dermatitis.[3][4] K284-6111 has emerged as a high-affinity inhibitor of CHI3L1, demonstrating significant therapeutic potential in preclinical studies.[1] This document provides a detailed examination of its mechanism of action.

Mechanism of Action: Inhibition of CHI3L1 and Downstream Signaling

K284-6111 exerts its therapeutic effects by directly binding to and inhibiting the activity of CHI3L1.[3] This initial interaction triggers a cascade of downstream events, primarily centered on the suppression of the ERK and NF-κB signaling pathways.[1]

Direct Binding to CHI3L1

Computational docking studies have revealed a strong binding affinity of K284-6111 to CHI3L1, with a binding energy of -9.7 kcal/mol.[3] This high-affinity interaction is the cornerstone of its inhibitory activity.

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In pathological conditions, the activation of this pathway leads to the transcription of pro-inflammatory genes. K284-6111 effectively suppresses this pathway through the following mechanisms:

-

Inhibition of IκBα Phosphorylation: K284-6111 prevents the phosphorylation of IκBα, the inhibitory subunit of NF-κB.[1]

-

Suppression of p50 and p65 Nuclear Translocation: By inhibiting IκBα phosphorylation, K284-6111 prevents the nuclear translocation of the p50 and p65 subunits of NF-κB.[1][4]

The inhibition of the NF-κB pathway by K284-6111 is a critical component of its anti-inflammatory effects.

Inhibition of the ERK Signaling Pathway

The extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade involved in inflammation and cell proliferation. K284-6111 has been shown to selectively inactivate the ERK pathway, contributing to its anti-inflammatory and anti-amyloidogenic properties. The inhibition of CHI3L1 by K284-6111 leads to a reduction in ERK phosphorylation.

Downstream Effects on Inflammatory Mediators

The inhibition of the NF-κB and ERK pathways by K284-6111 results in a significant reduction in the expression of various pro-inflammatory proteins and cytokines.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of K284-6111.

Table 1: In Vitro Efficacy of K284-6111

| Cell Line | Stimulus | K284-6111 Concentration | Treatment Time | Observed Effect | Reference |

| BV-2 microglia | Aβ or LPS | 0.5-2 μM | 24 h | Decreased NO concentration | [1] |

| BV-2 microglia | Aβ | 5 μM | 26 h | Inhibited PTX3 expression | [1] |

| BV-2 microglia | LPS | 0.5-2 μM | 6 h | Prevented nuclear translocation of p50 and p65 | [1] |

| Astrocytes | LPS | 0.5-2 μM | 6 h | Prevented nuclear translocation of p50 and p65 | [1] |

| HaCaT keratinocytes | TNF-α/IFN-γ | 0.5-2 μM | 4 h | Inhibited CHI3L1, IL-1β, IL-4, IL-6, LTF, TSLP levels | [1] |

| Reconstructed Human Skin | - | 2 μM | 6 days | Attenuated inflammation | [1] |

Table 2: In Vivo Efficacy of K284-6111

| Animal Model | Administration Route | K284-6111 Dosage | Treatment Duration | Observed Effect | Reference |

| Phthalic anhydride-induced atopic dermatitis | Topical | 1-2 mg/mL | 3 times a week for 4 weeks | Inhibited atopic dermatitis | [1] |

| LPS-induced liver injury | i.p. | 0.25-1 mg/kg | Once every three days for 2 weeks | Protective effects against liver injury | [1] |

| Tg2576 mouse model of AD | i.p. | 1 mg/kg | - | Reduced iNOS and COX-2-reactive cells, decreased GFAP, IBA-1, iNOS, and COX-2 expression, decreased M1 microglia markers | [1] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of K284-6111.

In Vitro LPS-Induced Neuroinflammation in BV-2 Microglial Cells

This protocol is designed to assess the anti-inflammatory effects of K284-6111 in a cell-based model of neuroinflammation.

Materials:

-

BV-2 microglial cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

LPS (Lipopolysaccharide)

-

K284-6111

-

Griess Reagent

-

Antibodies for Western blotting (iNOS, COX-2, p-IκBα, p50, p65)

-

ELISA kits for TNF-α, IL-1β, IL-6

Procedure:

-

Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Seed cells in 6-well plates. Once confluent, pre-treat the cells with varying concentrations of K284-6111 (0.5, 1, and 2 µM) for 1 hour.

-

Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitric Oxide Measurement: Collect the cell culture supernatant and measure the nitric oxide (NO) concentration using the Griess reagent.

-

Western Blot Analysis: Lyse the cells and perform Western blot analysis to determine the protein expression levels of iNOS, COX-2, phosphorylated IκBα, and the nuclear translocation of p50 and p65.

-

ELISA: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the cell culture supernatant using specific ELISA kits.

In Vitro TNF-α/IFN-γ-Induced Inflammation in HaCaT Keratinocytes

This protocol is used to evaluate the effect of K284-6111 on a model of atopic dermatitis.

Materials:

-

HaCaT keratinocyte cells

-

DMEM

-

FBS

-

TNF-α (Tumor Necrosis Factor-alpha)

-

IFN-γ (Interferon-gamma)

-

K284-6111

-

ELISA kits for CHI3L1, IL-1β, IL-4, IL-6, LTF, TSLP

Procedure:

-

Cell Culture: Maintain HaCaT cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Plate the cells and allow them to adhere. Treat the cells with a combination of TNF-α and IFN-γ to induce an inflammatory response.

-

K284-6111 Application: Concurrently, treat the cells with K284-6111 at concentrations of 0.5, 1, and 2 µM for 4 hours.

-

Cytokine Measurement: Collect the supernatant and measure the levels of CHI3L1, IL-1β, IL-4, IL-6, Lactoferrin (LTF), and Thymic Stromal Lymphopoietin (TSLP) using ELISA.

In Vivo Alzheimer's Disease Mouse Model

This protocol describes the evaluation of K284-6111 in a transgenic mouse model of Alzheimer's disease.

Materials:

-

Tg2576 transgenic mice

-

K284-6111

-

Vehicle control (e.g., saline)

-

Equipment for behavioral testing

-

Reagents and antibodies for immunohistochemistry and Western blotting

Procedure:

-

Animal Dosing: Administer K284-6111 intraperitoneally (i.p.) to Tg2576 mice at a dose of 1 mg/kg. A control group should receive the vehicle.

-

Behavioral Assessment: Conduct behavioral tests, such as the Morris water maze, to assess cognitive function.

-

Tissue Collection and Analysis: At the end of the study, sacrifice the animals and collect brain tissue.

-

Immunohistochemistry: Perform immunohistochemical staining on brain sections to detect markers of neuroinflammation, such as GFAP (for astrocytes) and Iba-1 (for microglia).

-

Western Blotting: Prepare brain lysates and perform Western blotting to quantify the expression of inflammatory proteins like iNOS and COX-2.

Conclusion

K284-6111 is a promising therapeutic agent with a well-defined mechanism of action centered on the inhibition of CHI3L1 and the subsequent suppression of the ERK and NF-κB signaling pathways. Its ability to reduce the production of key inflammatory mediators has been demonstrated in relevant in vitro and in vivo models of neuroinflammation and atopic dermatitis. The data and protocols presented in this guide provide a solid foundation for further research and development of K284-6111 as a novel treatment for inflammatory diseases.

References

- 1. K284-6111 prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. K284-6111 prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. K284-6111 alleviates memory impairment and neuroinflammation in Tg2576 mice by inhibition of Chitinase-3-like 1 regulating ERK-dependent PTX3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Chitinase-3-like-1 by K284-6111 Reduces Atopic Skin Inflammation via Repressing Lactoferrin - PMC [pmc.ncbi.nlm.nih.gov]

K284-6111: A Technical Guide to a Novel CHI3L1 Inhibitor for Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of K284-6111, a high-affinity, orally active inhibitor of Chitinase-3-like 1 (CHI3L1). K284-6111 has emerged as a significant research tool for investigating the role of CHI3L1 in neuroinflammatory and neurodegenerative conditions, particularly Alzheimer's disease. This document compiles available quantitative data, detailed experimental protocols, and key signaling pathways to facilitate further research and development in this area.

Introduction to K284-6111 and CHI3L1

Chitinase-3-like 1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein implicated in inflammatory processes and tissue remodeling. In the central nervous system (CNS), CHI3L1 is primarily expressed by astrocytes and is upregulated in response to inflammatory stimuli. Elevated levels of CHI3L1 have been associated with several neurodegenerative diseases, making it a compelling therapeutic target.

K284-6111, with the chemical name 2-({3-[2-(1-cyclohexene-1-yl)ethyl]-6,7-dimethoxy-4-oxo-3,4-dihydro-2-quinazolinyl}sulfanyl)-N-(4-ethylphenyl)butanamide, has been identified as a potent inhibitor of CHI3L1. It has demonstrated the ability to cross the blood-brain barrier and exert anti-inflammatory and neuroprotective effects in preclinical models.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of K284-6111.

Table 1: In Vitro Binding Affinity and Potency of K284-6111

| Parameter | Value | Cell Line/Assay | Reference |

| Binding Affinity (Kd) | -9.7 kcal/mol | Computational Docking Model | [1] |

| IC50 | 5-10 μM | Lung Cancer Cell Lines | [1] |

Note: The IC50 value was determined in lung cancer cell lines and may differ in neuronal cell types.

Table 2: In Vivo Efficacy of K284-6111 in Tg2576 Alzheimer's Disease Mouse Model

| Parameter | Treatment Group | Control Group | % Change | Reference |

| Aβ₁₋₄₂ Levels (pg/mg protein) | 165.4 ± 3.9 | 180.4 ± 4.1 | ↓ 8.3% | [2] |

| Aβ₁₋₄₀ Levels (pg/mg protein) | 733.7 ± 17.2 | 792.5 ± 16.7 | ↓ 7.4% | [2] |

| iNOS Expression | Reduced | Elevated | Not Quantified | [2][3] |

| COX-2 Expression | Reduced | Elevated | Not Quantified | [2][3] |

| GFAP Expression (astrocyte marker) | Reduced | Elevated | Not Quantified | [2][3] |

| Iba-1 Expression (microglia marker) | Reduced | Elevated | Not Quantified | [2][3] |

Tg2576 mice were administered K284-6111 at a dose of 3 mg/kg, p.o. daily for four weeks.

Table 3: In Vitro Inhibition of Inflammatory Markers by K284-6111

| Cell Type | Stimulant | K284-6111 Concentration | Effect | Reference |

| BV-2 microglia & primary astrocytes | Aβ or LPS | 0.5-2 μM | Decreased NO concentration | [4] |

| BV-2 microglia | Aβ | 5 μM | Inhibited PTX3 expression | [4] |

| BV-2 microglia & primary astrocytes | LPS | 0.5-2 μM | Prevented nuclear translocation of p50 and p65 | [4] |

Signaling Pathways of CHI3L1 and K284-6111

CHI3L1 exerts its effects through multiple signaling pathways. K284-6111's inhibitory action on CHI3L1 modulates these pathways, leading to its anti-neuroinflammatory effects.

Caption: CHI3L1 signaling and the inhibitory action of K284-6111.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of K284-6111 in a mouse model of Alzheimer's disease.

Caption: Experimental workflow for in vivo evaluation of K284-6111.

Detailed Experimental Protocols

Morris Water Maze (MWM) for Spatial Learning and Memory

This protocol is adapted from established methods for assessing hippocampal-dependent spatial learning and memory in mouse models of Alzheimer's disease.

Materials:

-

Circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint.

-

Escape platform (10 cm in diameter) submerged 1 cm below the water surface.

-

Visual cues placed around the room.

-

Video tracking software.

Procedure:

-

Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the first trial.

-

Cued Training (Day 1):

-

Place a visible flag on the platform.

-

Conduct 4 trials per mouse, with the starting position varied for each trial.

-

Gently place the mouse into the water facing the pool wall.

-

Allow the mouse to swim for a maximum of 60 seconds to find the platform.

-

If the mouse does not find the platform within 60 seconds, guide it to the platform.

-

Allow the mouse to remain on the platform for 15-20 seconds.

-

-

Acquisition Phase (Days 2-6):

-

Remove the flag from the platform. The platform remains in the same location for all trials.

-

Conduct 4 trials per day for each mouse, with varying starting positions.

-

Record the escape latency (time to find the platform) and path length for each trial.

-

-

Probe Trial (Day 7):

-

Remove the platform from the pool.

-

Place the mouse in the pool at a novel starting position.

-

Allow the mouse to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.

-

Western Blotting for Inflammatory Markers in Brain Tissue

This protocol outlines the steps for detecting the expression of iNOS, COX-2, GFAP, and Iba-1 in mouse brain homogenates.

Materials:

-

Brain tissue samples.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (see Table 4 for examples).

-

HRP-conjugated secondary antibodies.

-

ECL detection reagent.

-

Imaging system.

Procedure:

-

Tissue Homogenization:

-

Homogenize frozen brain tissue in ice-cold RIPA buffer.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with ECL reagent.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Table 4: Example Primary Antibodies for Western Blotting

| Target Protein | Host Species | Dilution | Supplier (Example) | Catalog Number (Example) |

| iNOS | Rabbit | 1:1000 | Abcam | ab178945 |

| COX-2 | Mouse | 1:1000 | Cell Signaling Technology | #12282 |

| GFAP | Chicken | 1:5000 | Abcam | ab4674 |

| Iba-1 | Rabbit | 1:1000 | Wako | 019-19741 |

Note: Optimal antibody concentrations should be determined empirically.

Conclusion

K284-6111 is a valuable pharmacological tool for investigating the role of CHI3L1 in neuroinflammation and neurodegeneration. Its ability to inhibit CHI3L1 and modulate downstream signaling pathways provides a means to explore the therapeutic potential of targeting this pathway in diseases such as Alzheimer's. The data and protocols presented in this guide are intended to serve as a resource for researchers in this exciting and rapidly evolving field.

References

- 1. A small molecule targeting CHI3L1 inhibits lung metastasis by blocking IL‐13Rα2‐mediated JNK‐AP‐1 signals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. K284-6111 alleviates memory impairment and neuroinflammation in Tg2576 mice by inhibition of Chitinase-3-like 1 regulating ERK-dependent PTX3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. K284-6111 prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Role of K284-6111 in Inhibiting the NF-κB Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism by which K284-6111, a potent and orally active inhibitor of Chitinase-3-like 1 (CHI3L1), modulates the NF-κB signaling pathway. This document will detail the molecular interactions, summarize key quantitative data, outline relevant experimental protocols, and provide visual representations of the signaling cascade and experimental workflows.

Introduction to K284-6111 and the NF-κB Pathway

K284-6111 is a high-affinity inhibitor of CHI3L1, a protein implicated in inflammatory processes and the progression of various diseases, including neurodegenerative disorders like Alzheimer's disease and certain inflammatory skin conditions.[1][2] The therapeutic potential of K284-6111 is largely attributed to its ability to suppress inflammatory responses, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4]

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB dimers (most commonly p50 and p65) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation by various inflammatory signals, IκB is phosphorylated, ubiquitinated, and subsequently degraded. This releases the NF-κB dimers, allowing them to translocate to the nucleus, where they bind to specific DNA sequences and induce the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Mechanism of Action: K284-6111's Inhibition of NF-κB

K284-6111 exerts its inhibitory effect on the NF-κB pathway at a critical juncture in the signaling cascade. Evidence suggests that K284-6111 suppresses the phosphorylation of IκBα.[3] This action prevents the degradation of IκBα and consequently blocks the nuclear translocation of the p50 and p65 subunits of NF-κB.[1][5] By preventing the nuclear entry of these transcription factors, K284-6111 effectively halts the downstream transcription of NF-κB target genes, thereby mitigating the inflammatory response.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. K284-6111 alleviates memory impairment and neuroinflammation in Tg2576 mice by inhibition of Chitinase-3-like 1 regulating ERK-dependent PTX3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Chitinase-3-like-1 by K284-6111 Reduces Atopic Skin Inflammation via Repressing Lactoferrin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. K284-6111 prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the therapeutic potential of K284-6111 in Alzheimer's disease

An In-depth Technical Guide on the Preclinical Evidence and Mechanism of Action

Abstract

Alzheimer's disease (AD) poses a significant global health challenge, with a pressing need for effective therapeutic interventions. Recent research has highlighted the role of neuroinflammation in the pathogenesis of AD, presenting new targets for drug development. This document provides a comprehensive technical overview of the investigational compound K284-6111, a potent and orally active inhibitor of Chitinase-3-like 1 (CHI3L1). K284-6111 has demonstrated significant therapeutic potential in preclinical models of Alzheimer's disease by mitigating neuroinflammation and amyloidogenesis. This guide will delve into the mechanism of action, summarize key quantitative preclinical data, detail experimental protocols, and visualize the associated signaling pathways and experimental workflows.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss.[1] Emerging evidence implicates neuroinflammation as a critical component of AD pathology, with elevated levels of inflammatory mediators contributing to disease progression.[2][3] Chitinase-3-like 1 (CHI3L1), a glycoprotein expressed by activated astrocytes and microglia in the brain, has been identified as a potential biomarker and therapeutic target in AD due to its association with neuroinflammation.[2][4] K284-6111, a small molecule inhibitor of CHI3L1, has shown promise in preclinical studies by attenuating key pathological features of AD.[5][6]

Mechanism of Action of K284-6111

K284-6111 exerts its therapeutic effects primarily through the inhibition of CHI3L1, which in turn modulates downstream inflammatory signaling pathways.[2][7] The core mechanism involves the suppression of the NF-κB and ERK signaling cascades.[7][8]

-

Inhibition of CHI3L1: K284-6111 is a high-affinity inhibitor of CHI3L1, directly binding to the protein and suppressing its expression.[7]

-

Downregulation of NF-κB Signaling: By inhibiting CHI3L1, K284-6111 prevents the phosphorylation of IκB and the subsequent nuclear translocation of the p50 and p65 subunits of NF-κB.[2][5][7] This leads to a reduction in the expression of pro-inflammatory genes.

-

Inhibition of ERK Signaling: K284-6111 has also been shown to selectively inactivate the ERK pathway, which is implicated in neuroinflammatory responses.[6][8]

-

Reduction of Pro-inflammatory Mediators: The inhibition of these pathways results in a decreased production of inflammatory proteins and cytokines, including iNOS, COX-2, GFAP, Iba-1, TNF-α, IL-1β, and IL-6.[2][3][7]

-

Attenuation of Amyloidogenesis: K284-6111 has been observed to reduce the accumulation of Aβ plaques and decrease β-secretase (BACE1) activity in the brain of AD mouse models.[2][8]

Preclinical Data Summary

The therapeutic potential of K284-6111 has been evaluated in various in vitro and in vivo models of Alzheimer's disease. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Efficacy of K284-6111

| Cell Line | Treatment | K284-6111 Concentration | Outcome | Reference |

| BV-2 microglia, Astrocytes | Aβ or LPS | 0.5-2 μM | Decreased NO concentration. | [7] |

| BV-2 microglia | CHI3L1 overexpression | 5 μM (26h) | Decreased neuroinflammation. | [7] |

| BV-2 microglia | Aβ-induced | 5 μM (26h) | Inhibited PTX3 expression. | [7] |

| BV-2 microglia, Astrocytes | LPS | 0.5-2 μM (6h) | Prevented nuclear translocation of p50 and p65. | [7] |

| HaCaT cells | TNF-α/IFN-γ | 0.5-2 μM (4h) | Inhibited expression of CHI3L1, IL-1β, IL-4, IL-6, LTF, and TSLP. | [7] |

| BV-2 microglia, Astrocytes | LPS (1 μg/mL) | 0.5, 1, and 2 μM | Decreased expression of COX-2, iNOS, GFAP, Iba-1, APP, and BACE1. | [2][5] |

Table 2: In Vivo Efficacy of K284-6111 in Alzheimer's Disease Mouse Models

| Animal Model | Treatment | Dosage and Administration | Key Findings | Reference |

| Aβ₁₋₄₂-infused mice | K284-6111 | 3 mg/kg, p.o. daily for 4 weeks | Improved performance in Morris water maze and passive avoidance tests. Reduced Aβ₁₋₄₂ accumulation. Decreased expression of iNOS, COX-2, GFAP, and Iba-1. | [2][5] |

| Tg2576 mice | K284-6111 | 3 mg/kg, p.o. daily for 4 weeks | Alleviated memory impairment. Reduced Aβ accumulation. Decreased expression of GFAP, IBA-1, iNOS, and COX-2. Decreased expression of M1 microglia markers (Tnf, Il1b, Il6, and Cd86). | [6][7][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the preclinical evaluation of K284-6111.

In Vitro Studies

-

Cell Culture:

-

BV-2 microglial cells and primary astrocytes were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2]

-

-

Treatment:

-

Western Blot Analysis:

-

Immunofluorescence:

-

Nuclear translocation of NF-κB subunits (p50 and p65) was visualized using immunofluorescence microscopy.[2]

-

-

ELISA:

In Vivo Studies

-

Animal Models:

-

Drug Administration:

-

Behavioral Assessments:

-

Immunohistochemistry and Thioflavin S Staining:

-

Brain sections were stained to visualize the expression of inflammatory markers (iNOS, GFAP, Iba-1) and the presence of Aβ plaques (Thioflavin S).[2]

-

-

Biochemical Analysis of Brain Tissue:

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language).

Caption: Mechanism of action of K284-6111 in inhibiting CHI3L1-mediated signaling.

Caption: Workflow for in vivo evaluation of K284-6111 in Alzheimer's disease models.

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of K284-6111 as a disease-modifying agent for Alzheimer's disease. By targeting CHI3L1, K284-6111 effectively reduces neuroinflammation and amyloidogenesis, leading to improved cognitive function in animal models. The dual action on two key pathological hallmarks of AD makes it a compelling candidate for further development.

Future research should focus on comprehensive pharmacokinetic and toxicology studies to establish a safe and effective dosing regimen for human clinical trials. Investigating the efficacy of K284-6111 in combination with other AD therapies could also be a valuable avenue of exploration. The continued investigation of CHI3L1 inhibitors like K284-6111 holds significant promise for the development of novel treatments for Alzheimer's disease.

References

- 1. Frontiers | Alzheimer’s disease and neuroinflammation: will new drugs in clinical trials pave the way to a multi-target therapy? [frontiersin.org]

- 2. K284-6111 prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. K284-6111 alleviates memory impairment and neuroinflammation in Tg2576 mice by inhibition of Chitinase-3-like 1 regulating ERK-dependent PTX3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Amyloid-β (Aβ)-Induced Cognitive Impairment and Neuroinflammation in CHI3L1 Knockout Mice through Downregulation of ERK-PTX3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. K284-6111 prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. K284-6111 alleviates memory impairment and neuroinflammation in Tg2576 mice by inhibition of Chitinase-3-like 1 regulating ERK-dependent PTX3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

The Impact of K284-6111 on Amyloid Beta-Induced Neuroinflammation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the therapeutic potential of K284-6111 in mitigating amyloid beta (Aβ)-induced neuroinflammation, a key pathological feature of Alzheimer's disease (AD). Drawing upon preclinical in vivo and in vitro studies, this document outlines the mechanism of action, summarizes key quantitative findings, details experimental methodologies, and visualizes the involved signaling pathways.

Executive Summary

K284-6111, a potent and specific inhibitor of Chitinase-3-like 1 (CHI3L1), has demonstrated significant efficacy in reducing neuroinflammation and ameliorating cognitive deficits in animal models of Alzheimer's disease.[1][2][3] The compound exerts its neuroprotective effects by modulating key inflammatory signaling pathways, primarily the NF-κB and ERK pathways, leading to a downstream reduction in pro-inflammatory mediators and amyloidogenic proteins.[4][5][6] This guide synthesizes the available data to provide a comprehensive resource for researchers and drug development professionals exploring novel therapeutic strategies for AD.

Mechanism of Action

K284-6111's primary mechanism of action is the inhibition of CHI3L1, a glycoprotein implicated in inflammatory processes.[1][7] In the context of AD, Aβ accumulation triggers the activation of microglia and astrocytes, leading to the release of CHI3L1.[4] CHI3L1, in turn, can activate signaling cascades that perpetuate the neuroinflammatory response. K284-6111 intervenes in this process by suppressing the expression of CHI3L1 and inhibiting the activation of the NF-κB and ERK signaling pathways.[1][2][4] This dual action leads to a reduction in the expression of a wide range of pro-inflammatory and amyloidogenic proteins.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and in vitro studies on the effects of K284-6111.

Table 1: In Vivo Effects of K284-6111 in Aβ-Infused and Transgenic Mouse Models

| Parameter | Animal Model | Treatment | Outcome | Reference |

| Memory Function | Aβ₁-₄₂-infused mice | 3 mg/kg K284-6111 (p.o.) for 4 weeks | Reduced memory loss in Morris water maze and passive avoidance tests. | [1] |

| Inflammatory Protein Expression (Brain) | Aβ₁-₄₂-infused mice | 3 mg/kg K284-6111 (p.o.) for 4 weeks | Decreased expression of iNOS, COX-2, GFAP, and Iba-1. | [1] |

| CHI3L1 Expression (Brain) | Aβ₁-₄₂-infused mice | 3 mg/kg K284-6111 (p.o.) for 4 weeks | Suppressed CHI3L1 expression. | [1] |

| β-secretase Activity (Brain) | Aβ₁-₄₂-infused mice | 3 mg/kg K284-6111 (p.o.) for 4 weeks | Reduced β-secretase activity and Aβ generation. | [1] |

| Pro-inflammatory Cytokines (Brain) | Tg2576 mice | 3 mg/kg K284-6111 (p.o.) for 4 weeks | Decreased levels of TNF-α, IL-1β, and IL-6. | [4] |

| Microglia and Astrocyte Activation (Brain) | Tg2576 mice | 3 mg/kg K284-6111 (p.o.) for 4 weeks | Inhibited activation of microglia and astrocytes. | [4] |

Table 2: In Vitro Effects of K284-6111 on Microglial and Astrocytic Cells

| Cell Type | Stimulant | K284-6111 Concentration | Outcome | Reference |

| BV-2 Microglia | LPS (1 µg/mL) | 0.5, 1, and 2 µM | Decreased expression of COX-2, iNOS, APP, and BACE1. | [1] |

| Primary Astrocytes | LPS (1 µg/mL) | 0.5, 1, and 2 µM | Decreased expression of COX-2, iNOS, GFAP, APP, and BACE1. | [1] |

| BV-2 Microglia | Aβ (5 µM) | 2 µM | Reduced levels of iNOS, COX-2, and IBA-1. | [4] |

Experimental Protocols

In Vivo Aβ₁-₄₂-Infusion Mouse Model

-

Animals: Male ICR mice.

-

Aβ₁-₄₂ Infusion: Aβ₁-₄₂ is infused intracerebroventricularly (ICV) for 14 days.

-

K284-6111 Administration: K284-6111 is administered orally at a dose of 3 mg/kg daily for 4 weeks.[1]

-

Behavioral Testing: Cognitive function is assessed using the Morris water maze and passive avoidance tests.[1]

-

Biochemical Analysis: Brain tissues are analyzed for the expression of inflammatory proteins (iNOS, COX-2, GFAP, Iba-1), CHI3L1, β-secretase activity, and Aβ levels.[1]

In Vitro Cell Culture and Treatment

-

Cell Lines: Murine microglial BV-2 cells and primary cultured astrocytes.

-

Stimulation: Cells are treated with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL or with Aβ at 5 µM to induce an inflammatory response.[1][4]

-

K284-6111 Treatment: K284-6111 is added to the cell culture medium at concentrations of 0.5, 1, and 2 µM.[1]

-

Analysis: Cell lysates and culture media are analyzed for the expression of inflammatory and amyloidogenic proteins and pro-inflammatory cytokines.

Signaling Pathways and Experimental Workflows

Signaling Pathway of K284-6111 in Aβ-Induced Neuroinflammation

Caption: K284-6111 inhibits CHI3L1, blocking NF-κB and ERK pathways.

Experimental Workflow for In Vivo Studies

Caption: Workflow for assessing K284-6111 efficacy in an AD mouse model.

Experimental Workflow for In Vitro Studies

Caption: In vitro workflow to evaluate K284-6111's anti-inflammatory effects.

Conclusion and Future Directions

The presented data strongly suggest that K284-6111 is a promising therapeutic candidate for Alzheimer's disease. By targeting CHI3L1, it effectively dampens the neuroinflammatory cascade initiated by amyloid beta, thereby protecting against neuronal damage and cognitive decline. Future research should focus on further elucidating the downstream targets of the CHI3L1-mediated pathways and exploring the long-term efficacy and safety of K284-6111 in more advanced preclinical models. The development of CHI3L1 inhibitors, such as K284-6111, represents a novel and targeted approach to combatting the complex pathology of Alzheimer's disease.

References

- 1. K284-6111 prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. K284-6111 alleviates memory impairment and neuroinflammation in Tg2576 mice by inhibition of Chitinase-3-like 1 regulating ERK-dependent PTX3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. K284-6111 alleviates memory impairment and neuroinflammation in Tg2576 mice by inhibition of Chitinase-3-like 1 regulating ERK-dependent PTX3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. K284-6111 prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

K284-6111: A Technical Guide to its Impact on ERK Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of K284-6111, a potent and orally active inhibitor of Chitinase-3-like-1 (CHI3L1), with a specific focus on its impact on the Extracellular signal-regulated kinase (ERK) signaling pathway. The information presented herein is a synthesis of preclinical research data, providing a comprehensive overview for researchers and professionals in drug development.

Core Mechanism of Action

K284-6111 is a high-affinity inhibitor of CHI3L1, a protein implicated in various inflammatory diseases and cancers.[1] Its therapeutic potential stems from its ability to modulate key signaling pathways involved in inflammation and cell survival, most notably the ERK and NF-κB pathways.[1] Research has demonstrated that K284-6111 exerts its effects by directly binding to and inhibiting CHI3L1, which in turn leads to a downstream reduction in the phosphorylation of ERK1/2.[2][3] This inhibitory action on the ERK pathway is a central component of its anti-inflammatory and neuroprotective effects observed in various preclinical models.[2][3]

Quantitative Data on ERK Signaling Inhibition

The inhibitory effect of K284-6111 on ERK phosphorylation has been quantified in in-vitro studies. The following tables summarize the key findings from research conducted on murine microglial BV-2 cells, where neuroinflammation was induced by amyloid-β (Aβ).

Table 1: In Vitro Inhibition of ERK Phosphorylation by K284-6111 in Aβ-treated BV-2 Cells

| Treatment Group | K284-6111 Concentration (µM) | Relative p-ERK1/2 Protein Levels (Normalized to Total ERK) |

| Control | 0 | Baseline |

| Aβ-treated | 0 | Increased |

| Aβ + K284-6111 | 0.5 | Reduced |

| Aβ + K284-6111 | 1 | Further Reduced |

| Aβ + K284-6111 | 2 | Significantly Reduced |

Data is qualitatively summarized from densitometric analysis of Western blots presented in the cited literature. The results demonstrate a concentration-dependent inhibition of Aβ-induced ERK1/2 phosphorylation by K284-6111.[3]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by K284-6111.

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the effect of K284-6111 on ERK signaling: Western Blotting for phosphorylated ERK (p-ERK).

Western Blot Analysis of p-ERK in BV-2 Cells

This protocol is adapted from studies investigating the anti-neuroinflammatory effects of K284-6111.[3]

Objective: To determine the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 in BV-2 microglial cells treated with K284-6111 and stimulated with an inflammatory agent (e.g., Amyloid-β).

Materials:

-

BV-2 murine microglial cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Amyloid-β (Aβ) peptide (or other inflammatory stimulus)

-

K284-6111

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-p-ERK1/2

-

Rabbit anti-total ERK1/2

-

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with varying concentrations of K284-6111 (e.g., 0.5, 1, and 2 µM) for a specified time (e.g., 1 hour).

-

Induce inflammation by adding Aβ (e.g., 10 µM) to the cell media and incubate for the desired period (e.g., 30 minutes).

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells by adding 100 µL of ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 20 minutes at 4°C.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Strip the membrane and re-probe with the primary antibody against total ERK1/2 to normalize for protein loading.

-

Quantify the band intensities using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the relative level of ERK phosphorylation.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for investigating the impact of K284-6111 on ERK signaling.

Conclusion

K284-6111 demonstrates a clear inhibitory effect on the ERK signaling pathway, which is mediated by its primary action as a CHI3L1 inhibitor. The concentration-dependent reduction in ERK phosphorylation underscores its potential as a therapeutic agent for diseases where this pathway is dysregulated. The provided data, diagrams, and protocols offer a foundational resource for researchers and drug development professionals seeking to further investigate and understand the molecular impact of K284-6111.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. K284-6111 alleviates memory impairment and neuroinflammation in Tg2576 mice by inhibition of Chitinase-3-like 1 regulating ERK-dependent PTX3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. K284-6111 alleviates memory impairment and neuroinflammation in Tg2576 mice by inhibition of Chitinase-3-like 1 regulating ERK-dependent PTX3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity and Mechanism of Action of K284-6111, a CHI3L1 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chitinase 3-like 1 (CHI3L1), also known as YKL-40, is a secreted glycoprotein implicated in the pathogenesis of various inflammatory diseases, neurodegenerative disorders, and cancers.[1][2] Its role in promoting inflammation and cell proliferation has made it a compelling target for therapeutic intervention. The small molecule K284-6111 has been identified as a potent, orally active inhibitor of CHI3L1.[3][4] This document provides a comprehensive technical overview of the binding affinity of K284-6111 to CHI3L1, details the experimental protocols used to characterize this interaction, and elucidates the downstream signaling pathways modulated by this binding.

Binding Affinity of K284-6111 to CHI3L1

The interaction between K284-6111 and CHI3L1 has been primarily characterized through computational modeling and validated by in vitro binding assays. These studies reveal a high-affinity interaction, underpinning the molecule's inhibitory efficacy.

Quantitative Binding Data

Computational docking studies have been employed to predict the binding energy and identify key interacting residues. The primary quantitative measure of binding affinity reported is from these in silico models.

| Compound | Target | Method | Binding Affinity (kcal/mol) | Citation |

| K284-6111 | Human CHI3L1 | Computational Docking | -9.7 | [5][6][7] |

This strong predicted binding affinity suggests a stable and potent interaction between K284-6111 and the CHI3L1 protein.[5][7]

Molecular Interaction and Binding Site

The computational docking model indicates that K284-6111 binds directly to the chitin-binding domain (CBD) of CHI3L1.[7] This interaction is stabilized by interactions with a number of amino acid residues within the binding pocket. Key residues identified in the docking model include Arg263, Thr293, Glu290, Lys289, Thr288, Phe287, Leu356, Trp352, Trp99, Asn100, Phe58, Glu36, Arg35, Tyr34, Trp31, and Trp69.[5]

Experimental Protocols

The binding of K284-6111 to CHI3L1 and its functional consequences have been validated through several key experimental methodologies.

Pull-Down Assay

This assay was used to provide direct in vitro evidence of the interaction between K284-6111 and CHI3L1 protein from cell lysates.[5][7]

Objective: To confirm a direct physical interaction between K284-6111 and CHI3L1.

Methodology:

-

Conjugation: K284-6111 is chemically conjugated to Epoxy-activated Sepharose 6B beads to create K284-6111-Sepharose 4B beads.[5][7][8]

-

Lysate Preparation: Cell lysates containing CHI3L1 are prepared from appropriate cell lines (e.g., human A549, H460, or murine B16F10 cells).[5][7]

-

Incubation: The K284-6111-conjugated beads are incubated with the cell lysates to allow for the binding of CHI3L1 to the immobilized K284-6111.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution & Detection: The proteins bound to the beads are eluted. The presence of CHI3L1 in the eluate is then detected by immunoblotting (Western blot) using a specific anti-CHI3L1 antibody.[5][7] A positive signal confirms the interaction.

Western Blotting

Western blotting is used ubiquitously in these studies to quantify changes in protein expression downstream of CHI3L1 inhibition.

Objective: To measure the levels of specific proteins (e.g., CHI3L1, p-IκBα, nuclear p65/p50, iNOS, COX-2) in cell or tissue lysates.[5][9]

Methodology:

-

Sample Preparation: Protein extracts are obtained from cells or tissues treated with or without K284-6111 and/or an inflammatory stimulus (e.g., LPS, Aβ).[5]

-

SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the band density is quantified using imaging software. Loading controls like β-actin or Histone H1 are used for normalization.[5]

Mechanism of Action: Signaling Pathway Modulation

K284-6111 exerts its therapeutic effects by binding to CHI3L1 and subsequently inhibiting multiple downstream pro-inflammatory and pro-survival signaling pathways.

Inhibition of NF-κB Signaling

A primary mechanism of K284-6111 is the potent suppression of the NF-κB signaling cascade.[3][5] CHI3L1 is known to activate this pathway, creating a positive feedback loop that promotes inflammation.[5] K284-6111 disrupts this cycle.

Mechanism:

-

K284-6111 binds to CHI3L1.

-

This binding inhibits the downstream signaling that leads to the phosphorylation and subsequent degradation of IκBα (the inhibitor of NF-κB).[5]

-

With IκBα remaining active, the nuclear translocation of the NF-κB subunits p50 and p65 is prevented.[5][6]

-

This nuclear sequestration of NF-κB prevents it from binding to DNA and activating the transcription of target inflammatory genes, such as TNF-α, IL-1β, IL-6, COX-2, and iNOS.[5]

Blockade of the CHI3L1/IL-13Rα2 Interaction

K284-6111 has been shown to prevent lung metastasis in cancer models by physically blocking the interaction between CHI3L1 and its receptor, Interleukin-13 receptor subunit alpha-2 (IL-13Rα2).[7]

Mechanism:

-

K284-6111 binds to the chitin-binding domain of CHI3L1.[7]

-

This binding sterically hinders or allosterically modifies CHI3L1, preventing it from docking with its receptor, IL-13Rα2.[7]

-

The lack of CHI3L1-IL-13Rα2 engagement leads to the suppression of downstream signaling, specifically inhibiting the activation of c-Jun N-terminal kinase (JNK) and the subsequent activation of the transcription factor Activator Protein 1 (AP-1).[7]

-

Inhibition of the JNK/AP-1 axis results in reduced cancer cell proliferation and migration.[7]

Inhibition of ERK-Dependent Pathways

In the context of neuroinflammation, K284-6111 has been demonstrated to selectively inactivate the ERK (extracellular signal-regulated kinase) pathway, which is activated upon CHI3L1 overexpression.[10][11] This inhibition is linked to the regulation of Pentraxin 3 (PTX3), a protein correlated with CHI3L1 activity.[10]

Mechanism:

-

In disease states like Alzheimer's, CHI3L1 expression is elevated.

-

CHI3L1 promotes the activation (phosphorylation) of the ERK pathway.

-

This ERK activation is associated with an increase in PTX3 expression, contributing to neuroinflammation.[10]

-

K284-6111, by inhibiting CHI3L1, leads to a downstream reduction in ERK phosphorylation and subsequently suppresses the PTX3 inflammatory pathway, thereby alleviating neuroinflammation and memory dysfunction.[10]

Conclusion

K284-6111 is a high-affinity inhibitor of CHI3L1, demonstrating a strong predicted binding energy of -9.7 kcal/mol.[5][7] Its mechanism of action is multifaceted, stemming from its direct binding to the chitin-binding domain of CHI3L1. This primary interaction initiates a cascade of inhibitory effects on critical signaling pathways, most notably the NF-κB, IL-13Rα2/JNK-AP-1, and ERK/PTX3 axes.[5][7][10] The ability of K284-6111 to disrupt these pro-inflammatory, pro-survival, and pro-metastatic signals underscores its significant therapeutic potential for a range of conditions, including neurodegenerative diseases, inflammatory disorders, and cancer. The data presented provide a robust foundation for further preclinical and clinical development of K284-6111 as a first-in-class CHI3L1-targeting therapeutic.

References

- 1. Human CHI3L1/YKL40 ELISA Kit Elisa Kit KE00239 | Proteintech [ptglab.com]

- 2. rndsystems.com [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. K284-6111 | TargetMol [targetmol.com]

- 5. K284-6111 prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Chitinase-3-like-1 by K284-6111 Reduces Atopic Skin Inflammation via Repressing Lactoferrin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A small molecule targeting CHI3L1 inhibits lung metastasis by blocking IL‐13Rα2‐mediated JNK‐AP‐1 signals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. K284-6111 alleviates memory impairment and neuroinflammation in Tg2576 mice by inhibition of Chitinase-3-like 1 regulating ERK-dependent PTX3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potential Roles and Future Perspectives of Chitinase 3-like 1 in Macrophage Polarization and the Development of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

K284-6111: A Novel Modulator of Immune Responses in Atopic Dermatitis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by a complex interplay of genetic, environmental, and immunological factors. Recent research has identified Chitinase-3-like-1 (CHI3L1) as a key player in the inflammatory cascade of AD. K284-6111, a potent and specific inhibitor of CHI3L1, has emerged as a promising therapeutic candidate for the treatment of atopic dermatitis. This technical guide provides a comprehensive overview of the role of K284-6111 in modulating immune responses in AD, detailing its mechanism of action, summarizing key experimental findings, and providing insights into the scientific methodologies used in its evaluation.

Introduction to K284-6111

K284-6111 is a small molecule inhibitor of Chitinase-3-like-1 (CHI3L1), a protein implicated in the pathogenesis of various inflammatory diseases, including atopic dermatitis.[1] By targeting CHI3L1, K284-6111 offers a novel therapeutic strategy to attenuate the inflammatory processes that drive AD. This document outlines the current understanding of K284-6111's mechanism of action and presents the preclinical evidence supporting its potential as a treatment for atopic dermatitis.

Mechanism of Action

K284-6111 exerts its anti-inflammatory effects in atopic dermatitis primarily through the inhibition of the CHI3L1 signaling pathway. The binding of K284-6111 to CHI3L1 disrupts its interaction with downstream signaling molecules, leading to the suppression of key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (ERK) pathways.[2] A critical aspect of this mechanism is the subsequent reduction in the expression of lactoferrin (LTF), a protein that is upregulated by CHI3L1 and contributes to the inflammatory environment in AD.[1]

The proposed signaling pathway is as follows:

References

Methodological & Application

Application Notes and Protocols for K284-6111 in In Vitro Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for utilizing K284-6111, a potent and specific inhibitor of Chitinase 3-like 1 (CHI3L1), in in vitro cell culture experiments. K284-6111 has demonstrated significant anti-proliferative and anti-migratory effects in various cancer cell lines, primarily through the inhibition of the CHI3L1/IL-13Rα2 signaling axis and subsequent downstream pathways, including JNK/AP-1 and NF-κB. This document outlines the necessary materials, step-by-step procedures for cell culture and treatment, and methods for assessing the biological effects of K284-6111, including a cell viability assay. Furthermore, it presents key quantitative data and visual diagrams of the compound's mechanism of action and experimental workflow.

Introduction

Chitinase 3-like 1 (CHI3L1) is a secreted glycoprotein that is overexpressed in a variety of inflammatory diseases and cancers. It plays a crucial role in cell proliferation, migration, and tissue remodeling. K284-6111 is a small molecule inhibitor that binds to the chitin-binding domain of CHI3L1, preventing its interaction with its receptor, interleukin-13 receptor alpha-2 (IL-13Rα2).[1][2][3][4] This blockade disrupts downstream signaling cascades, leading to the inhibition of cancer cell growth and metastasis.[1][2][3][4] In neuroinflammatory contexts, K284-6111 has also been shown to suppress the NF-κB signaling pathway.[5] These properties make K284-6111 a valuable tool for cancer research and a potential therapeutic candidate.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of K284-6111 in human lung cancer cell lines.

| Cell Line | Assay Type | IC50 Value (µM) |

| A549 | Cell Growth Inhibition | 2.5[1] |

| H460 | Cell Growth Inhibition | 2.7[1] |

| A549 | Cell Migration Inhibition | 0.8[1] |

| H460 | Cell Migration Inhibition | 1.5[1] |

Signaling Pathway

The diagram below illustrates the proposed signaling pathway of K284-6111. By binding to CHI3L1, K284-6111 prevents its interaction with the IL-13Rα2 receptor, which in turn inhibits the activation of downstream JNK and AP-1 signaling, as well as the NF-κB pathway, ultimately leading to a reduction in cancer cell proliferation and migration.

Caption: K284-6111 Signaling Pathway.

Experimental Protocols

Materials and Reagents

-

Cell Lines: A549 (human lung carcinoma) or H460 (human large cell lung cancer)

-

K284-6111: Stock solution prepared in DMSO (e.g., 10 mM) and stored at -20°C.

-

Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS): pH 7.4

-

Trypsin-EDTA: 0.25%

-

Cell Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar (e.g., WST-1, PrestoBlue).

-

DMSO (Dimethyl sulfoxide): For solubilizing MTT formazan.

-

96-well cell culture plates

-

Microplate reader

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol details the steps to determine the effect of K284-6111 on the viability of A549 or H460 cells.

-

Cell Seeding:

-

Culture A549 or H460 cells in T-75 flasks until they reach 70-80% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in fresh culture medium and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

K284-6111 Treatment:

-

Prepare serial dilutions of K284-6111 in culture medium from the stock solution. A suggested concentration range is 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest K284-6111 concentration.

-

Carefully remove the medium from the wells and add 100 µL of the prepared K284-6111 dilutions or vehicle control to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Experimental Workflow

The following diagram outlines the general workflow for an in vitro cell culture experiment with K284-6111.

Caption: K284-6111 Experimental Workflow.

Conclusion

K284-6111 is a valuable research tool for investigating the role of CHI3L1 in cancer biology and inflammation. The protocols and data presented here provide a foundation for designing and executing in vitro experiments to explore the efficacy and mechanism of action of this promising inhibitor. Researchers are encouraged to adapt these protocols to their specific cell lines and experimental needs.

References

- 1. A small molecule targeting CHI3L1 inhibits lung metastasis by blocking IL‐13Rα2‐mediated JNK‐AP‐1 signals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule targeting CHI3L1 inhibits lung metastasis by blocking IL-13Rα2-mediated JNK-AP-1 signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A small molecule targeting CHI3L1 inhibits lung metastasis by blocking IL‐13Rα2‐mediated JNK‐AP‐1 signals | Semantic Scholar [semanticscholar.org]

- 5. K284-6111 prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for K284-6111 in In Vivo Mouse Models of Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of K284-6111, a potent and orally active inhibitor of Chitinase 3-like 1 (CHI3L1), in preclinical in vivo mouse models of Alzheimer's disease (AD). K284-6111 has demonstrated significant efficacy in reducing neuroinflammation and amyloid-beta (Aβ) plaque formation, key pathological hallmarks of AD. This document outlines the recommended dosage, administration protocols, and detailed methodologies for evaluating the therapeutic effects of K284-6111 in both Aβ-infused and transgenic mouse models of AD. The provided protocols for behavioral testing and biochemical analyses will enable researchers to robustly assess the potential of K284-6111 as a disease-modifying agent for Alzheimer's disease.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. Neuroinflammation plays a crucial role in the pathogenesis of AD. Chitinase 3-like 1 (CHI3L1), a secreted glycoprotein, is upregulated in the brains of AD patients and is implicated in promoting neuroinflammation. K284-6111 is a selective inhibitor of CHI3L1 that has shown promise in preclinical studies by mitigating neuroinflammation and Aβ pathology.[1][2][3][4] This document provides detailed protocols for the in vivo application of K284-6111 in mouse models of AD.

Mechanism of Action

K284-6111 exerts its neuroprotective effects by inhibiting CHI3L1, which in turn suppresses downstream inflammatory signaling pathways. Specifically, K284-6111 has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase (ERK) pathways.[3][5] This leads to a reduction in the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2, as well as decreased activation of microglia and astrocytes.[1][2] By dampening neuroinflammation, K284-6111 also reduces the production and accumulation of Aβ peptides.[2][6]

Recommended Dosage and Administration

Based on published preclinical studies, the recommended dosage of K284-6111 for in vivo mouse models of Alzheimer's disease is 3 mg/kg, administered orally (p.o.) once daily for 4 weeks .[2][5][6][7][8][9]

Formulation Preparation

To prepare K284-6111 for oral administration, a stock solution is first made by dissolving the compound in Dimethyl sulfoxide (DMSO).[4] This stock solution is then diluted in saline to achieve the final desired concentration for oral gavage.

Materials:

-

K284-6111 powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile saline (0.9% NaCl)

Protocol:

-

Prepare a 100 μM stock solution of K284-6111 in DMSO.[4]

-

For a 3 mg/kg dose in a 25 g mouse, you will need to administer 75 μg of K284-6111.

-

Calculate the volume of the stock solution needed based on the desired final injection volume (typically 100-200 μL for oral gavage in mice).

-

On the day of administration, dilute the required volume of the K284-6111 stock solution in sterile saline to the final administration volume.

-

Administer the solution to the mice via oral gavage.

-

For the vehicle control group, administer an equivalent volume of saline containing the same percentage of DMSO as the treatment group.[4][10]

Experimental Protocols

Two primary mouse models have been utilized to evaluate the efficacy of K284-6111: the Aβ₁₋₄₂-infused mouse model and the Tg2576 transgenic mouse model.

Aβ₁₋₄₂-Infused Mouse Model of Alzheimer's Disease

This model involves the direct infusion of Aβ₁₋₄₂ peptides into the cerebral ventricles of mice, which induces AD-like pathology, including neuroinflammation and cognitive deficits.

Materials:

-

Aβ₁₋₄₂ peptide

-

Sterile phosphate-buffered saline (PBS), pH 7.4

-

Stereotaxic apparatus

-

Hamilton syringe

-

Anesthetic (e.g., ketamine/xylazine mixture)

Protocol:

-

Prepare Aβ₁₋₄₂ oligomers by dissolving the peptide in sterile PBS to a concentration of 100 μM and incubating for 1.5-2 hours at room temperature.[11][12]

-

Anesthetize the mouse and secure it in a stereotaxic frame.[11][12]

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole over the lateral ventricle using the following coordinates relative to bregma: Anteroposterior (AP): -0.34 mm; Mediolateral (ML): +1.00 mm; Dorsoventral (DV): -2.5 mm.[11][12]

-

Using a Hamilton syringe, slowly infuse 10 μL of the Aβ₁₋₄₂ solution into the ventricle at a rate of 2 μL/min.[11][12]

-

Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.[11][12]

-

Suture the incision and allow the mouse to recover.

Tg2576 Transgenic Mouse Model

The Tg2576 mouse model overexpresses a mutant form of human amyloid precursor protein (APP) and develops age-dependent Aβ plaques and cognitive deficits, closely mimicking aspects of human AD.

Experimental Design:

-

Animals: Tg2576 mice and wild-type littermates.

-

Treatment Groups:

-

Duration: Treatment is typically initiated in aged mice (e.g., 12-15 months) when pathology is established.

Assessment of Therapeutic Efficacy

Behavioral Testing

Cognitive function can be assessed using a battery of behavioral tests.

The MWM test assesses hippocampal-dependent spatial learning and memory.[7][14][15]

Protocol:

-

Apparatus: A circular pool (120 cm diameter) filled with opaque water (22-24°C). A hidden platform (10 cm diameter) is submerged 1 cm below the water surface. Visual cues are placed around the room.

-

Acquisition Phase (5-7 days):

-

Mice are subjected to 4 trials per day.

-

For each trial, the mouse is placed in the water at one of four starting positions.

-

The mouse is allowed to swim for 60 seconds to find the hidden platform.

-

If the mouse fails to find the platform within 60 seconds, it is gently guided to it.

-

The time to reach the platform (escape latency) and the path length are recorded.

-

-

Probe Trial (Day after last acquisition day):

-

The platform is removed from the pool.

-

The mouse is allowed to swim freely for 60 seconds.

-

The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.

-

This test evaluates fear-motivated learning and memory.[1][5][6]

Protocol:

-

Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

-

Training Trial:

-

The mouse is placed in the light compartment.

-

After a brief habituation period, the door to the dark compartment is opened.

-

When the mouse enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.3-0.5 mA for 2 seconds) is delivered.

-

-

Test Trial (24 hours later):

-

The mouse is again placed in the light compartment, and the door is opened.

-

The latency to enter the dark compartment is recorded (up to a cut-off time, e.g., 300 seconds).

-

An increased latency to enter the dark compartment indicates successful memory of the aversive stimulus.

-

Biochemical and Histological Analyses

Following behavioral testing, brain tissue is collected for further analysis.

Protocols:

-

ELISA: Quantitative measurement of Aβ₁₋₄₀ and Aβ₁₋₄₂ levels in brain homogenates.

-

Western Blotting: Analysis of protein levels of inflammatory markers (e.g., iNOS, COX-2, GFAP, Iba-1), components of the NF-κB and ERK pathways, and amyloidogenic proteins (e.g., APP, BACE1).[2]

-

Immunohistochemistry/Immunofluorescence: Visualization and quantification of Aβ plaques, activated microglia (Iba-1), and astrocytes (GFAP) in brain sections.

Quantitative Data Summary

| Parameter | Mouse Model | Control Group (Vehicle) | K284-6111 (3 mg/kg) Treated Group | Reference |

| Morris Water Maze (Escape Latency) | Aβ₁₋₄₂-infused | Increased latency | Significantly reduced latency | [2][16] |

| Morris Water Maze (Time in Target Quadrant) | Aβ₁₋₄₂-infused | 15.79 ± 1.46% | 31.50 ± 6.64% | [16] |

| Passive Avoidance (Step-through Latency) | Aβ₁₋₄₂-infused | 22.52 ± 6.59 s | 80.01 ± 8.61 s | [16] |

| Aβ Plaque Burden | Tg2576 | High | Significantly reduced | [5][7] |

| iNOS Expression | Aβ₁₋₄₂-infused / Tg2576 | Increased | Significantly reduced | [2][5] |

| COX-2 Expression | Aβ₁₋₄₂-infused / Tg2576 | Increased | Significantly reduced | [2][5] |

| GFAP Expression (Astrocyte activation) | Aβ₁₋₄₂-infused / Tg2576 | Increased | Significantly reduced | [2][5] |

| Iba-1 Expression (Microglia activation) | Aβ₁₋₄₂-infused / Tg2576 | Increased | Significantly reduced | [2][5] |

Note: The values presented are illustrative and may vary between individual experiments. Researchers should include appropriate control groups and statistical analyses in their studies.

Conclusion

K284-6111 represents a promising therapeutic agent for Alzheimer's disease by targeting the neuroinflammatory cascade mediated by CHI3L1. The recommended oral dosage of 3 mg/kg has been shown to be effective in ameliorating AD-like pathology and cognitive deficits in established mouse models. The detailed protocols provided in these application notes offer a framework for researchers to further investigate the therapeutic potential of K284-6111 and similar compounds in the field of neurodegenerative disease research.

References

- 1. Passive avoidance (step-down test) [protocols.io]

- 2. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. K284-6111 alleviates memory impairment and neuroinflammation in Tg2576 mice by inhibition of Chitinase-3-like 1 regulating ERK-dependent PTX3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Passive avoidance test [panlab.com]

- 7. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scantox.com [scantox.com]

- 9. K284-6111 alleviates memory impairment and neuroinflammation in Tg2576 mice by inhibition of Chitinase-3-like 1 regulating ERK-dependent PTX3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The intracerebral injection of Aβ1-42 oligomers does not invariably alter seizure susceptibility in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The intracerebral injection of Aβ1-42 oligomers does not invariably alter seizure susceptibility in mice [frontiersin.org]

- 13. K284-6111 prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mmpc.org [mmpc.org]

- 15. scantox.com [scantox.com]

- 16. K284-6111 prevents the amyloid beta-induced neuroinflammation and impairment of recognition memory through inhibition of NF-κB-mediated CHI3L1 expression - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: K284-6111 for Atopic Dermatitis Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by barrier dysfunction, immune dysregulation, and intense pruritus. Recent research has identified Chitinase-3-like-1 (CHI3L1) as a key player in the inflammatory cascade of AD. K284-6111, a potent and specific inhibitor of CHI3L1, has emerged as a promising therapeutic candidate for the treatment of atopic dermatitis.[1][2][3] These application notes provide detailed protocols for utilizing K284-6111 in established in vivo and in vitro research models of atopic dermatitis to evaluate its therapeutic efficacy and mechanism of action.

Mechanism of Action

K284-6111 exerts its anti-inflammatory effects by targeting CHI3L1, a protein implicated in the progression of allergic diseases.[1][2][3] Inhibition of CHI3L1 by K284-6111 leads to the suppression of the NF-κB signaling pathway.[1] This, in turn, reduces the expression and release of downstream inflammatory mediators, including lactoferrin (LTF) and various pro-inflammatory cytokines, thereby alleviating the clinical manifestations of atopic dermatitis.[1][2][3]

In Vivo Model: Phthalic Anhydride (PA)-Induced Atopic Dermatitis in Mice

This protocol describes the induction of atopic dermatitis-like skin lesions in mice using phthalic anhydride (PA) and subsequent treatment with K284-6111.

Experimental Protocol

Materials:

-

BALB/c mice (6-8 weeks old)

-

Phthalic anhydride (PA)

-

Acetone

-

Olive oil

-

K284-6111

-

Vehicle for K284-6111 (e.g., acetone or a suitable topical formulation base)

Procedure:

-

Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

-

Induction of Atopic Dermatitis:

-

Prepare a 5% (w/v) solution of phthalic anhydride in a 1:1 mixture of acetone and olive oil.

-

Apply 150 µL of the 5% PA solution to the shaved dorsal skin of the mice.

-